Pradofloxacin Hydrochloride

描述

Pradofloxacin Hydrochloride is a third-generation fluoroquinolone antibiotic developed by Bayer HealthCare AG, Animal Health GmbH. It was approved by the European Commission in April 2011 for the treatment of bacterial infections in dogs and cats .

准备方法

The preparation of Pradofloxacin Hydrochloride involves several synthetic routes and reaction conditions. The quinolone antibiotic Pradofloxacin is synthesized by reacting 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with (1S,6S)-2,8-diazabicyclo[4.3.0]nonane in a nucleophilic substitution reaction .

化学反应分析

Key Steps:

-

Chlorination/Acylation :

-

Nucleophilic Displacement :

-

Cyclization :

-

Hydrolysis :

-

Alkylation :

Critical Reaction Conditions and Data

Mechanistic Insights

-

Cyclization Catalysis : Organic bases (e.g., triethylamine) facilitate cyclization at milder temperatures, reducing byproduct formation .

-

Stereochemical Control : The S,S configuration of the pyrrolidinopiperidine side chain is retained via chiral resolution during alkylation, critical for antibacterial activity .

-

Hydrolysis Efficiency : Sulfuric acid in acetic acid/water promotes rapid ester cleavage without degrading the cyano group at C-8 .

Comparative Advantages Over Prior Methods

-

Reduced Environmental Impact : Halogenated solvents (e.g., dichloromethane) are recoverable, minimizing waste .

-

Enhanced Yield : Alkylation at 20–40°C avoids high-temperature degradation, improving yield by 10–15% .

Analytical Characterization

-

Spectroscopic Data : NMR and mass spectrometry confirm the 8-cyano group (δ 120 ppm in ¹³C NMR) and molecular ion peak at m/z 397 .

This synthesis exemplifies advances in fluoroquinolone manufacturing, combining high efficiency with reduced environmental footprint. The reactions highlight precise stereochemical control and optimized conditions critical for pradofloxacin’s enhanced Gram-positive and anaerobic activity .

科学研究应用

Indications for Dogs

Pradofloxacin is indicated for several conditions in dogs, including:

- Wound Infections : Effective against superficial and deep pyoderma caused by Staphylococcus intermedius group.

- Urinary Tract Infections : Treats acute infections caused by Escherichia coli and Staphylococcus intermedius group.

- Periodontal Disease : Used as an adjunctive treatment for severe infections of the gingiva and periodontal tissues caused by anaerobic organisms such as Porphyromonas and Prevotella spp. .

Indications for Cats

In feline medicine, pradofloxacin has been studied for its efficacy against respiratory infections:

- Feline Upper Respiratory Tract Disease (URTD) : A study demonstrated its effectiveness against Chlamydophila felis and Mycoplasma spp., showing significant clinical improvement in cats treated with pradofloxacin compared to doxycycline . This highlights its potential as a treatment option where traditional antibiotics may not be effective or safe.

Pharmacokinetics and Mechanism of Action

Pradofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to rapid bacterial cell death, making it effective at lower concentrations than some other antibiotics. Studies indicate that pradofloxacin achieves high concentrations in saliva and tear fluid, suggesting its suitability for treating conjunctivitis and upper respiratory infections in cats .

Table 1: Pharmacokinetic Properties of Pradofloxacin

| Parameter | Value |

|---|---|

| Maximum Serum Concentration | 1.1 ± 0.5 μg/mL |

| Concentration in Saliva | 6.3 ± 7.0 μg/mL |

| Concentration in Tear Fluid | 13.4 ± 20.9 μg/mL |

| Time to Maximum Concentration | 0.5 - 1.8 hours |

Case Studies and Clinical Trials

Several studies have documented the effectiveness of pradofloxacin in clinical settings:

- A double-blind clinical trial involving 39 cats with URTD showed that pradofloxacin resulted in significant clinical improvement within the first week of treatment, although some cats remained PCR-positive for C. felis post-treatment .

- In dogs, pradofloxacin has been successfully used to treat unresponsive deep pyoderma, demonstrating its efficacy where other treatments failed .

Resistance Management

Pradofloxacin is designed to minimize the development of antimicrobial resistance during therapy, a critical consideration in veterinary medicine where resistance can lead to treatment failures . Its unique pharmacological properties make it a valuable tool in combating resistant bacterial strains.

作用机制

The primary mode of action of Pradofloxacin Hydrochloride involves interaction with enzymes essential for major DNA functions such as replication, transcription, and recombination. The primary targets for Pradofloxacin are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, and their inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death.

相似化合物的比较

Pradofloxacin Hydrochloride is structurally similar to other fluoroquinolones such as marbofloxacin, enrofloxacin, difloxacin, and ibafloxacin . Pradofloxacin exhibits a higher in vitro activity against anaerobic bacteria compared to these other fluoroquinolones . This enhanced activity is due to its unique chemical structure, which allows it to effectively target a broader range of bacterial pathogens.

Similar Compounds

- Marbofloxacin

- Enrofloxacin

- Difloxacin

- Ibafloxacin

- Moxifloxacin

This compound stands out due to its enhanced antibacterial activity against gram-positive bacteria and anaerobic pathogens, making it a valuable antibiotic in veterinary medicine .

生物活性

Pradofloxacin hydrochloride is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits a broad spectrum of antibacterial activity, particularly against both aerobic and anaerobic bacteria. This article delves into its biological activity, mechanisms of action, comparative efficacy, and relevant case studies.

Pradofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This dual-targeting mechanism leads to the disruption of DNA supercoiling, resulting in bacterial cell death. The drug's efficacy is concentration-dependent, meaning higher concentrations lead to more rapid bacterial killing .

Antibacterial Spectrum

Pradofloxacin is effective against a wide variety of Gram-positive and Gram-negative bacteria, including:

- Anaerobic bacteria : It shows significant activity against species such as Porphyromonas and Prevotella, which are often implicated in periodontal diseases in dogs and cats.

- Aerobic bacteria : The drug also targets common pathogens like Pseudomonas spp., although its effectiveness varies among different strains .

Comparative Efficacy

In studies comparing pradofloxacin with other fluoroquinolones, it consistently demonstrated superior activity against anaerobic bacteria. For instance, a study involving 141 anaerobic isolates from dogs and cats revealed that pradofloxacin had lower minimum inhibitory concentrations (MICs) than marbofloxacin, enrofloxacin, difloxacin, and ibafloxacin. The MIC50 for pradofloxacin was significantly lower, indicating its higher potency .

Table 1: Comparative Antibacterial Activity of Pradofloxacin

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Pradofloxacin | 0.062 | 0.25 |

| Marbofloxacin | 0.125 | 0.5 |

| Enrofloxacin | 0.5 | 1 |

| Difloxacin | 0.5 | 1 |

| Ibafloxacin | 1 | 2 |

Case Study: Periodontal Disease Treatment

A multicenter study evaluated the efficacy of pradofloxacin in treating periodontal disease in dogs. The study involved 630 isolates from clinical cases, demonstrating that pradofloxacin had an overall MIC range of ≤0.016 to 1 µg/mL for Porphyromonas and Prevotella spp. . Notably, it retained effectiveness against metronidazole-resistant strains, showcasing its potential as a first-line treatment option for mixed infections.

Study on Resistance Development

Research indicates that pradofloxacin's dual-targeting mechanism reduces the likelihood of resistance development compared to single-target antibiotics. The mutant prevention concentration (MPC) for pradofloxacin was found to be significantly lower than the concentrations required to inhibit most strains, suggesting a low probability for resistance emergence during therapy .

属性

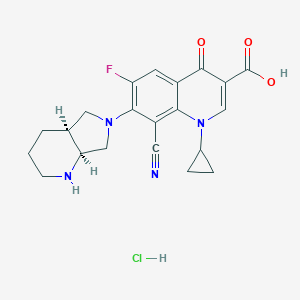

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3.ClH/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25;/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29);1H/t11-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBAVNMWVWXBI-VFZPIINCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430945 | |

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195532-14-0 | |

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pradofloxacin hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8LA4EH3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。